1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2 |
InChI Key |
MXZDRUXYWNYELO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Aromatic Halogenation and Initial Precursors
The synthesis begins with the preparation of the aromatic precursor, 2,4-dichlorobenzyl chloride , which serves as the key electrophilic component for subsequent nucleophilic substitution. This compound is typically synthesized via chlorination of 2,4-dichlorobenzene or by chloromethylation of the aromatic ring, often using formaldehyde derivatives in the presence of hydrochloric acid or zinc chloride catalysts.
Formation of the Benzyl Intermediate
The benzyl chloride reacts with ammonia or primary amines to form the corresponding benzylamines. This step involves nucleophilic substitution where the chloride is displaced by ammonia, yielding 2,4-dichlorobenzylamine . The reaction is generally carried out in polar aprotic solvents such as acetonitrile or dimethylformamide at elevated temperatures (~60°C), with potassium carbonate acting as a base to facilitate the substitution.
Synthesis of Pyrrolidin-3-amine Core
The core pyrrolidine ring, specifically pyrrolidin-3-amine , can be synthesized via cyclization of amino acids or through the reduction of pyrrolidinone derivatives. A common approach involves the cyclization of N-protected amino acids or amino alcohols, followed by deprotection and reduction steps to obtain the free amine.
Coupling of Benzylamine with Pyrrolidin-3-amine
The benzylamine derivative is coupled with the pyrrolidin-3-amine core through reductive amination or nucleophilic substitution. The process involves reacting the benzylamine with the pyrrolidin-3-one or related intermediates in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, under controlled conditions to afford the target compound.
Alkylation and Functionalization
Further functionalization involves alkylation of the pyrrolidine nitrogen with suitable alkyl halides, such as 1-iodo-2,4-dichlorobenzene derivatives, to introduce the dichlorophenylmethyl group. This step is typically performed in polar aprotic solvents like acetonitrile or tetrahydrofuran, with potassium carbonate or sodium hydride as bases, at temperatures around 40°C to 60°C.
Transition Metal-Catalyzed Cross-Coupling
Recent advances have incorporated transition-metal catalysis, especially palladium-catalyzed cross-coupling reactions, to enhance yield and selectivity. For example, alpha-arylation of aromatic compounds using palladium acetate and phosphine ligands (e.g., Xantphos) in organic solvents such as xylene or toluene has been documented. These methods facilitate the formation of carbon-carbon bonds between aromatic halides and nucleophilic intermediates, providing a robust route for functionalization.
Purification and Characterization
Purification of the final compound involves column chromatography, recrystallization, or filtration techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table Summarizing Key Preparation Steps
Research Discoveries and Innovations
Recent research emphasizes the utility of transition-metal catalysis, particularly palladium and rhodium complexes, in achieving high regio- and stereoselectivity during the synthesis of complex aromatic amines. Notably, alpha-arylation reactions using palladium catalysts with specific ligands such as Xantphos or DPEPhos have demonstrated high yields and selectivity, significantly improving the efficiency of synthesizing derivatives of 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine .
Furthermore, the development of one-pot multi-step processes, integrating chlorination, coupling, and cyclization, has streamlined the synthesis, reducing overall reaction times and minimizing purification steps. These advances are crucial for scalable production and pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine (-NH₂) and pyrrolidine nitrogen act as nucleophilic centers, enabling substitution reactions.
Key Findings :
-
Alkylation with 2-chloro-1-(3-chlorophenyl)ethanone under biphasic conditions (K₂CO₃, acetone, 60°C) yields tertiary amine derivatives, a reaction validated in structurally analogous systems .
-
Sodium azide replaces the amine group under polar aprotic conditions, forming intermediates for click chemistry applications.
Oxidation Reactions
The pyrrolidine ring and benzylic positions are susceptible to oxidation.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 60°C, 4 h | Pyrrolidinone derivatives (e.g., lactams) | |
| H₂O₂ | Acetic acid, RT, 12 h | N-Oxide formation | |
| CrO₃ | Acetone, reflux, 2 h | Oxidative cleavage of benzylic C-N bonds |
Key Findings :
-
Potassium permanganate in acidic media oxidizes the pyrrolidine ring to a lactam structure.
-
Hydrogen peroxide selectively oxidizes the tertiary nitrogen to an N-oxide without ring modification.
Reduction Reactions
The compound undergoes reduction at unsaturated bonds or nitrogen-centered functional groups.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 h | Saturated pyrrolidine derivatives | |
| LiAlH₄ | Anhydrous THF, reflux, 3 h | Reduction of amides to amines | |
| NaBH₄ | MeOH, 0°C → RT, 2 h | Partial reduction of N-oxides |
Key Findings :
-
Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring, producing decahydro derivatives.
-
Lithium aluminum hydride reduces amide byproducts to secondary amines.
Alkylation and Arylation
The dichlorophenylmethyl group participates in cross-coupling reactions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Grignard reagents | THF, −78°C → RT, 2 h | Arylated pyrrolidine derivatives | |
| Suzuki coupling catalysts | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C, 12 h | Biaryl-functionalized pyrrolidines |
Key Findings :
-
Suzuki-Miyaura coupling modifies the dichlorophenyl group, enabling biaryl synthesis under palladium catalysis.
Acid-Base Reactions
The amine group exhibits typical Brønsted base behavior.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (g) | Et₂O, 0°C, 1 h | Hydrochloride salt (m.p. 238–240°C) | |
| CF₃COOH | DCM, RT, 30 min | Trifluoroacetate salt |
Key Findings :
Stability and Degradation
The compound decomposes under harsh conditions:
-
Thermal degradation : Above 200°C, cleavage of the C-N bond between the pyrrolidine and dichlorophenyl groups occurs.
-
Photolysis : UV light (254 nm) induces radical formation at the benzylic position.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications or comprehensive data tables and well-documented case studies for the compound "1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine." The search results provide some general information and related compounds, but lack the detailed information requested.
Here's a summary of the information that was found:
- Basic Information: "1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine" is a chemical compound with the formula C11H14Cl2N2 . It is also found as a hydrochloride salt .
- (R)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: The mechanism of action of (R)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Note that content from benchchem.com has not been adopted.
- Related Compounds: Other compounds with dichloro-phenyl groups are mentioned in the search results, such as "2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1" and a 2,4,5-trisubstituted pyrimidine compound . However, these are not the same as the target compound.
- Mannich Bases: Mannich bases and their derivatives exhibit pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to therapeutic effects or changes in cellular function .
Comparison with Similar Compounds
(a) 1-Benzyl-N-[[2-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine
(b) Methyl 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate
- Structure : A complex benzoannulene derivative with a fluoropropyl-substituted pyrrolidine and 2,4-dichlorophenyl group .
- Key Differences : The fluoropropyl chain increases metabolic stability and lipophilicity, while the annulene core may confer unique pharmacokinetic properties.
Pyrrolidine Derivatives with Varied Substituents
(a) 1-Cyclopropylpyrrolidin-3-amine
(b) 3-Methyl-N-(3-(Methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with pyridinyl and methylthiopropylamine substituents .
- Key Differences : The pyrazole ring and sulfur-containing side chain may alter solubility and target selectivity relative to pyrrolidine-based compounds.
Lipophilicity and Solubility
- Fluorinated Analogues : Fluoropropyl chains (e.g., in ) further elevate logP, enhancing blood-brain barrier penetration.
- Oxazole-Containing Analogues : Polar oxazole rings (e.g., ) may mitigate excessive hydrophobicity, balancing bioavailability.
Data Tables
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2,4-dichlorophenylmethyl group. Its molecular formula is , and it has a molecular weight of approximately 259.17 g/mol. The presence of the dichlorophenyl group significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.17 g/mol |
| Functional Groups | Pyrrolidine, Aromatic |
| Solubility | Varies with solvent |
The biological activity of 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine is primarily attributed to its interaction with specific molecular targets. It has been observed to modulate enzyme activities and bind to various receptors, which may lead to significant biological effects such as anti-inflammatory and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens typically range around 250 μg/mL .
Anticancer Properties
In cancer research, the compound has been investigated for its ability to inhibit tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specific derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF7 and HT29 .
Case Studies
Several studies have explored the biological activity of 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine, revealing insights into its therapeutic potential.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of pyrrolidine derivatives, 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine was tested against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 125 μg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF7). The study reported an IC50 value of approximately 30 nM, indicating potent inhibition of cell proliferation. Further analysis suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Q & A
Q. What are the recommended synthetic routes for 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine, and how can reaction conditions be optimized?
The synthesis of pyrrolidin-3-amine derivatives typically involves reductive amination or nucleophilic substitution. For instance, analogous compounds (e.g., substituted benzyl-pyrrolidinamines) have been synthesized via condensation of aldehydes with pyrrolidin-3-amine followed by catalytic hydrogenation . Optimization can be achieved using statistical experimental design (e.g., factorial design), which minimizes trial-and-error by systematically varying parameters like temperature, solvent polarity, and catalyst loading . Quantum chemical calculations (e.g., DFT) can further predict favorable reaction pathways and transition states, narrowing experimental variables .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the pyrrolidine ring substitution pattern and benzyl group attachment.
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC/UPLC : Purity assessment using reverse-phase columns with UV detection (e.g., 254 nm).
- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present (e.g., via diastereomeric salt formation) .
Q. How can researchers mitigate low yields in the final purification steps?
Low yields often arise from side reactions (e.g., over-alkylation). Strategies include:
- Column chromatography : Use gradient elution with silica gel or alumina.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
- pH-controlled extraction : Exploit the amine’s basicity for aqueous-organic separation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Quantum mechanical methods (e.g., density functional theory, DFT) can model reaction pathways, activation energies, and intermediates. For example, reaction path searches using IRC (intrinsic reaction coordinate) analysis identify feasible mechanisms . Molecular dynamics (MD) simulations further explore solvent effects and conformational stability. Pairing these with machine learning (e.g., neural networks) accelerates reaction condition predictions .
Q. How can contradictory data between theoretical predictions and experimental results be resolved?
Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent interactions). Solutions include:
- Hybrid QM/MM : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects.
- Error analysis : Compare multiple computational packages (e.g., Gaussian vs. ORCA) to assess systematic biases.
- Experimental validation : Use in-situ techniques (e.g., FTIR monitoring) to detect transient intermediates .
Q. What strategies are recommended for designing multi-step syntheses involving this compound?
Adopt a systems chemistry approach:
- Retrosynthetic analysis : Break down the target into precursors (e.g., 2,4-dichlorobenzyl chloride and pyrrolidin-3-amine).
- Flow chemistry : For hazardous intermediates (e.g., acyl chlorides), continuous flow systems improve safety and scalability.
- Design of experiments (DoE) : Apply response surface methodology (RSM) to optimize interdependent variables (e.g., stoichiometry, residence time) .
Q. How can the compound’s potential as a chiral ligand or catalyst be evaluated?
- Enantioselectivity screening : Test in asymmetric catalysis (e.g., organocatalyzed aldol reactions) using chiral HPLC to measure ee (enantiomeric excess).
- X-ray diffraction : Confirm coordination geometry with metal centers (e.g., Pd, Ru).
- Kinetic studies : Compare turnover frequencies (TOF) with established ligands .
Q. What methodologies address stability issues under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, 60°C) and monitor decomposition via LC-MS.
- Arrhenius kinetics : Predict shelf-life by modeling degradation rates at elevated temperatures.
- Solid-state stability : Use DSC (differential scanning calorimetry) to assess polymorphic transitions .
Methodological Considerations
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Introduce substituents at the pyrrolidine nitrogen or dichlorophenyl group.
- Biological assays : Pair with computational docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity.
- Multivariate analysis : Use PCA (principal component analysis) to identify dominant structural descriptors influencing activity .
Q. What advanced separation techniques are applicable for isolating enantiomers or diastereomers?
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H).
- SFC (supercritical fluid chromatography) : Higher efficiency for thermally labile compounds.
- Membrane technologies : Facilitate large-scale enantiomer resolution via selective permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
